molecular formula C4H6N2S B580663 4-Thiazolamine, 5-methyl- CAS No. 772315-55-6

4-Thiazolamine, 5-methyl-

Cat. No. B580663
CAS RN: 772315-55-6
M. Wt: 114.166
InChI Key: GAMHLVXRXDAVGG-UHFFFAOYSA-N
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Description

“4-Thiazolamine, 5-methyl-” also known as “5-Methylthiazol-4-amine Hydrochloride” is a chemical compound with the molecular formula C4H6N2S . It is a building block used in research .


Synthesis Analysis

Thiazolidine motifs, which include “4-Thiazolamine, 5-methyl-”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “4-Thiazolamine, 5-methyl-” consists of a five-membered thiazole ring with a methyl group attached to the 5th carbon and an amine group attached to the 4th carbon . The presence of sulfur at the first position and nitrogen at the third position enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs, including “4-Thiazolamine, 5-methyl-”, are used as vehicles in the synthesis of valuable organic combinations . They are integral parts of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Thiazolamine, 5-methyl- in lab experiments is its potent antimicrobial activity. This makes it an ideal candidate for testing against various microorganisms. Another advantage is its potential use as a drug candidate for the treatment of various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 4-Thiazolamine, 5-methyl-. One of the directions is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate its potential use as a pesticide and herbicide in agriculture. Furthermore, future research can focus on improving the synthesis process to increase the yield of the compound and to make it more cost-effective.

Synthesis Methods

The synthesis of 4-Thiazolamine, 5-methyl- can be achieved through several methods. One of the most common methods involves the reaction of 2-aminothiazole with formaldehyde and paraformaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiazole with methyl iodide in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

4-Thiazolamine, 5-methyl- has been found to exhibit various scientific research applications. One of the most significant applications is its potential use as a drug candidate for the treatment of various diseases. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In addition, this compound has also been found to exhibit potential applications in the field of agriculture as a pesticide and herbicide.

Safety and Hazards

The safety data sheet for a similar compound, 5-Thiazolamine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

properties

IUPAC Name

5-methyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(5)6-2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHLVXRXDAVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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